Cas no 71783-49-8 ((4-Chlorophenyl)(4-ethoxyphenyl)methanone)
(4-Chlorophenyl)(4-ethoxyphenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (4-Chlorophenyl)(4-ethoxyphenyl)methanone
- (4-chlorophenyl)-(4-ethoxyphenyl)methanone
- 4-Chloro-4'-ethoxybenzophenone
- 4-Aethoxy-4'-chlor-benzophenon
- 4-ethoxy-4'-chloro-benzophenone
- AB01331318-02
- NCGC00338837-01
- 71783-49-8
- CHEMBRDG-BB 6584714
- MFCD03137786
- AKOS001748338
- NS-04036
- DTXSID10351893
- CS-0319518
-
- MDL: MFCD03137786
- Inchi: 1S/C15H13ClO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3
- InChI Key: MKCCDWCVSBFUOR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1C=CC(=CC=1)OCC)=O
Computed Properties
- Exact Mass: 260.06000
- Monoisotopic Mass: 260.0604073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 3.96970
(4-Chlorophenyl)(4-ethoxyphenyl)methanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
(4-Chlorophenyl)(4-ethoxyphenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C613920-100mg |
(4-Chlorophenyl)(4-ethoxyphenyl)methanone |
71783-49-8 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C613920-500mg |
(4-Chlorophenyl)(4-ethoxyphenyl)methanone |
71783-49-8 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C613920-1g |
(4-Chlorophenyl)(4-ethoxyphenyl)methanone |
71783-49-8 | 1g |
$ 80.00 | 2022-06-06 | ||
| abcr | AB221025-1 g |
(4-Chlorophenyl)(4-ethoxyphenyl)methanone; 95% |
71783-49-8 | 1g |
€63.70 | 2022-03-04 | ||
| abcr | AB221025-5 g |
(4-Chlorophenyl)(4-ethoxyphenyl)methanone; 95% |
71783-49-8 | 5g |
€124.50 | 2022-03-04 | ||
| abcr | AB221025-10 g |
(4-Chlorophenyl)(4-ethoxyphenyl)methanone; 95% |
71783-49-8 | 10g |
€186.60 | 2022-03-04 | ||
| eNovation Chemicals LLC | Y1251269-5g |
(4-chlorophenyl)(4-ethoxyphenyl)methanone |
71783-49-8 | 95% | 5g |
$175 | 2024-06-06 | |
| Fluorochem | 202048-1g |
4-Chloro-4'-ethoxybenzophenone |
71783-49-8 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 202048-5g |
4-Chloro-4'-ethoxybenzophenone |
71783-49-8 | 95% | 5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 202048-10g |
4-Chloro-4'-ethoxybenzophenone |
71783-49-8 | 95% | 10g |
£140.00 | 2022-03-01 |
(4-Chlorophenyl)(4-ethoxyphenyl)methanone Suppliers
(4-Chlorophenyl)(4-ethoxyphenyl)methanone Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on (4-Chlorophenyl)(4-ethoxyphenyl)methanone
Introduction to (4-Chlorophenyl)(4-ethoxyphenyl)methanone and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and material sciences. Among these, (4-Chlorophenyl)(4-ethoxyphenyl)methanone, with the CAS number 71783-49-8, stands out as a compound of considerable interest due to its unique structural properties and potential applications. This compound, characterized by its aromatic structure and specific functional groups, has garnered attention in recent years for its role in various chemical syntheses and as an intermediate in the development of novel molecules.
The molecular structure of (4-Chlorophenyl)(4-ethoxyphenyl)methanone consists of two aromatic rings connected by a methanone bridge. The presence of a chlorine substituent on one ring and an ethoxy group on the other imparts distinct electronic and steric properties to the molecule. These features make it a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. The compound's ability to undergo various chemical reactions, such as nucleophilic substitution and condensation reactions, further enhances its utility in synthetic chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The aromatic system of (4-Chlorophenyl)(4-ethoxyphenyl)methanone is particularly noteworthy, as it resembles many bioactive molecules that have shown promise in preclinical studies. Researchers have been investigating its derivatives for their potential applications in treating various diseases, including neurological disorders and inflammatory conditions. The chlorine and ethoxy groups on the aromatic rings are key factors that influence the compound's reactivity and biological activity.
One of the most exciting areas of research involving (4-Chlorophenyl)(4-ethoxyphenyl)methanone is its use as a precursor in the synthesis of biologically active molecules. For instance, studies have demonstrated its utility in generating novel kinase inhibitors, which are crucial for targeting cancer cells. The compound's ability to act as a scaffold for further functionalization allows chemists to design molecules with enhanced selectivity and potency. This has led to several promising candidates entering clinical trials for their efficacy in treating different types of cancer.
The synthesis of (4-Chlorophenyl)(4-ethoxyphenyl)methanone itself is an intriguing process that showcases the ingenuity of organic chemists. Traditional methods involve multi-step reactions starting from readily available aromatic precursors. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes. For example, catalytic coupling reactions have been employed to streamline the formation of the methanone bridge between the two aromatic rings. These improvements not only enhance yield but also reduce waste, aligning with the principles of green chemistry.
The role of computational chemistry in understanding the behavior of (4-Chlorophenyl)(4-ethoxyphenyl)methanone cannot be overstated. Molecular modeling techniques have provided valuable insights into how this compound interacts with biological targets at the molecular level. By simulating these interactions, researchers can predict the efficacy and side effects of potential drug candidates before they enter clinical trials. This approach has significantly accelerated the drug discovery process and reduced costs associated with traditional trial-and-error methods.
In addition to its pharmaceutical applications, (4-Chlorophenyl)(4-ethoxyphenyl)methanone has found utility in material science. Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to absorb and emit light within specific wavelength ranges makes it valuable for developing advanced display technologies and renewable energy solutions.
The future prospects for (4-Chlorophenyl)(4-ethoxyphenyl)methanone are bright, with ongoing research uncovering new possibilities for its application. As our understanding of chemical interactions deepens, so does our ability to harness this compound's potential. Collaborative efforts between chemists, biologists, and engineers will be crucial in translating laboratory findings into real-world applications that benefit society.
In conclusion, (4-Chlorophenyl)(4-ethoxyphenyl)methanone is a remarkable compound that exemplifies the intersection of chemistry and medicine. Its unique structure and reactivity make it a valuable tool for synthetic chemists and a promising candidate for drug development. As research continues to evolve, we can expect even more innovative uses for this compound to emerge, further solidifying its importance in modern chemical research.
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